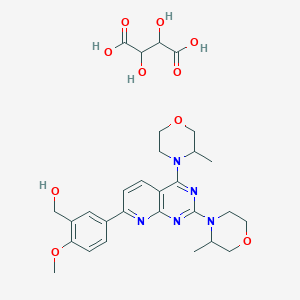

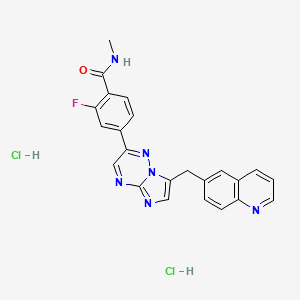

![molecular formula C30H23N B3027045 N-([1,1'-联苯]-4-基)-N-苯基-[1,1'-联苯]-4-胺 CAS No. 122215-84-3](/img/structure/B3027045.png)

N-([1,1'-联苯]-4-基)-N-苯基-[1,1'-联苯]-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Biphenyl, also known as diphenyl, phenylbenzene, 1,1′-biphenyl, lemonene or BP, is an organic compound that forms colorless crystals . It is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Molecular Structure Analysis

Biphenyl has a simple structure consisting of two benzene rings connected by a single bond . The exact molecular structure of “N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine” would depend on the specific arrangement and bonding of the nitrogen and hydrogen atoms in the molecule.Chemical Reactions Analysis

Biphenyl compounds can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others . The specific reactions that “N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis

Biphenyl is insoluble in water, but soluble in typical organic solvents . It has a pleasant odor , a density of 1.04 g/cm3 , a melting point of 69.2 °C , and a boiling point of 255 °C . The specific physical and chemical properties of “N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine” would depend on its exact molecular structure.科学研究应用

- N,N-Bis(4-biphenylyl)aniline (BPA) serves as a promising donor block in small-molecule planar-heterojunction organic solar cells. These cells exhibit impressive power conversion efficiencies and high fill factors (>73%) due to the high hole mobility induced by the BPA moiety .

Organic Solar Cells

安全和危害

未来方向

Biphenyl derivatives are being explored as small-molecule inhibitors of PD-1/PD-L1, with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . This could be a potential future direction for “N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine”, depending on its specific properties and effects.

作用机制

Target of Action

N,N-Bis(4-biphenylyl)aniline, also known as N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine, primarily targets the programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) interaction . This interaction is a key player in cancer immunotherapy, as it is involved in the immune evasion of cancer cells .

Mode of Action

The compound acts as a small-molecule inhibitor of the PD-1/PD-L1 interaction . It blocks this interaction, thereby preventing the immune evasion of cancer cells and enabling the immune system to target and destroy the cancer cells .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to the PD-1/PD-L1 interaction. Specifically, it influences the β-aryl ether and biphenyl degradation pathways , as well as the protocatechuate (PCA) 4,5-cleavage pathway and the multiple 3-O-methylgallate (3MGA) catabolic pathways . These pathways are involved in the breakdown of complex organic molecules, and their alteration can have downstream effects on cellular processes .

Pharmacokinetics

The pharmacokinetics of N,N-Bis(4-biphenylyl)aniline involve its absorption, distribution, metabolism, and excretion (ADME) . As a small-molecule inhibitor, it has advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties compared to larger molecules . .

Result of Action

The primary result of the compound’s action is the blockade of the PD-1/PD-L1 interaction , which can lead to the activation of the immune system against cancer cells . This can result in the destruction of cancer cells and potentially lead to the regression of tumors .

Action Environment

The action, efficacy, and stability of N,N-Bis(4-biphenylyl)aniline can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity . .

属性

IUPAC Name |

N,4-diphenyl-N-(4-phenylphenyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23N/c1-4-10-24(11-5-1)26-16-20-29(21-17-26)31(28-14-8-3-9-15-28)30-22-18-27(19-23-30)25-12-6-2-7-13-25/h1-23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKVZTGWNITVPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

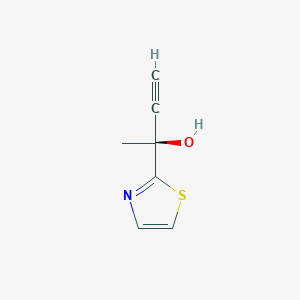

![6-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B3026962.png)

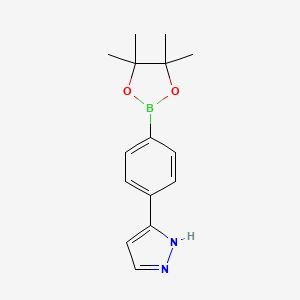

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)

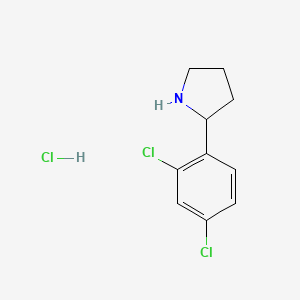

![2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B3026972.png)

![N-(2-Chlorophenyl)-6-(4-piperidinyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3026973.png)

![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3026976.png)

![{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026979.png)

![BD140 [for Albumin binding assay]](/img/structure/B3026981.png)